5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione
Description
5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione is a heterocyclic compound featuring a thiazolo[5,4-d]pyrimidine core. This scaffold is characterized by a fused thiazole and pyrimidine ring system, with a sulfur atom at position 2 and a thione functional group. The diethylamino substituent at position 5 and a methyl group at position 7 contribute to its unique electronic and steric properties.
Properties
CAS No. |
648414-41-9 |
|---|---|
Molecular Formula |
C10H14N4S2 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
5-(diethylamino)-7-methyl-1H-[1,3]thiazolo[5,4-d]pyrimidine-2-thione |
InChI |
InChI=1S/C10H14N4S2/c1-4-14(5-2)9-11-6(3)7-8(13-9)16-10(15)12-7/h4-5H2,1-3H3,(H,12,15) |
InChI Key |
FNDPDPGVUZQGQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C2C(=N1)SC(=S)N2)C |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction
One prominent method for synthesizing thiazolo[5,4-d]pyrimidine derivatives involves the Gewald reaction, which typically includes the following steps:
- Reagents : Cyanoacetamide and elemental sulfur are reacted in the presence of triethylamine.
- Conditions : The reaction is usually conducted in a solvent like DMF (dimethylformamide) at elevated temperatures (50-70°C).
- Outcome : This method produces 4-amino-3-substituted phenyl-2-thioxo-2,3-dihydrothiazole intermediates that can be further cyclized to yield the desired thiazolo[5,4-d]pyrimidine structure.
The general reaction scheme can be summarized as follows:
$$
\text{Cyanoacetamide} + \text{S} \xrightarrow{\text{Triethylamine}} \text{Intermediate}
$$
Chlorination and Amine Substitution
Following the Gewald reaction, chlorination and amine substitution are crucial for achieving the final product:
Chlorination : The intermediate can be chlorinated using phosphorus oxychloride (POCl₃) at reflux conditions to introduce a chloro group at position 7.
Amine Substitution : The resulting 7-chloro derivative is then reacted with diethylamine or other secondary amines in ethanol under reflux conditions to yield 5-(Diethylamino)-7-methylthiazolo[5,4-d]pyrimidine-2(1H)-thione.
The overall reaction can be depicted as:
$$
\text{Intermediate} + \text{POCl}_3 \xrightarrow{\text{Reflux}} \text{7-Chloro Intermediate}
$$
$$
\text{7-Chloro Intermediate} + \text{Diethylamine} \xrightarrow{\text{Ethanol}} \text{Final Product}
$$
Characterization Techniques
The synthesized compounds are characterized using various analytical techniques to confirm their structure and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure by identifying hydrogen and carbon environments.
Mass Spectrometry (MS) : Used to determine molecular weight and confirm the molecular formula.
Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound through characteristic absorption bands.
Data Summary
The following table summarizes key findings from various studies regarding the synthesis of 5-(Diethylamino)-7-methylthiazolo[5,4-d]pyrimidine-2(1H)-thione:
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolo[5,4-d]pyrimidine derivatives.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C₁₀H₁₄N₄S₂
- Molecular Weight : 254.375 g/mol
- CAS Number : 648414-41-9
Antimicrobial Properties
Research indicates that thiazolo[5,4-d]pyrimidine derivatives exhibit significant antimicrobial activity. For instance, modifications in the thiazole ring have been linked to enhanced activity against various bacterial strains. A study highlighted the synthesis of thiazole analogs with improved efficacy against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can lead to potent antimicrobial agents .
Antimalarial Activity
The compound has been investigated for its antimalarial properties. A series of thiazole derivatives were evaluated for their in vitro activities against the chloroquine-sensitive Plasmodium falciparum strain. The structure-activity relationship (SAR) revealed that specific modifications significantly enhance antimalarial potency while maintaining low cytotoxicity in human liver cells .
Anticancer Potential
Thiazolo[5,4-d]pyrimidine derivatives have been explored as potential anticancer agents. One study focused on their inhibitory effects on Pin1, a target implicated in cancer progression. Compounds were synthesized and tested for their ability to inhibit Pin1 with promising results, indicating potential for further development as anticancer therapeutics .
Dipeptidyl Peptidase IV Inhibition
Recent studies have shown that derivatives of thiazolo[5,4-d]pyrimidine can act as inhibitors of dipeptidyl peptidase IV (DPP IV), an enzyme involved in glucose metabolism. Compounds demonstrated significant inhibitory activity with IC₅₀ values in the low micromolar range. This suggests potential applications in managing type 2 diabetes through modulation of glucose levels .
Cardiovascular Effects
The compound has been associated with cardiovascular benefits, including vasodilating action and inhibition of platelet aggregation. These properties suggest its potential use in treating conditions such as hypertension and ischemic heart diseases by improving blood flow and reducing thrombus formation .
Leishmanicidal Activity
Thiazolo derivatives have shown promise in combating leishmaniasis, a disease caused by parasitic protozoa. Research indicates that certain thiazole hybrids exhibit leishmanicidal activity with low toxicity to mammalian cells, making them candidates for further development as therapeutic agents against this disease .
Case Studies
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione involves its interaction with various molecular targets:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiazolo[5,4-d]pyrimidine derivatives are highly dependent on substituent patterns. Key structural analogues include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The diethylamino group in the target compound may enhance solubility compared to electron-withdrawing groups (e.g., chloro in 3l), which improve membrane permeability but reduce aqueous solubility .
Pharmacological Assay Methods
- In Vitro Models: HUVEC Assays (): Used to evaluate anti-angiogenic activity via IC50 measurements. CHO Cell Membranes (): Employed for adenosine receptor binding studies, with protocols involving DMEM/F12 medium and geneticin selection .
- Antimicrobial Testing : Compounds in were screened against E. coli and S. aureus, with activity linked to substituent polarity and hydrogen-bonding capacity .
Biological Activity
5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione is a synthetic compound that belongs to the thiazolo[4,5-d]pyrimidine class. It has garnered attention for its diverse biological activities, particularly as a potential therapeutic agent in treating stress-related disorders and certain cancers. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₄N₄S₂
- Molecular Weight : 254.38 g/mol
- CAS Number : 648414-41-9
Biological Activity Overview
Research indicates that 5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione exhibits significant biological activity primarily as a corticotropin-releasing factor receptor (CRFR) antagonist . This activity is crucial for modulating neuroendocrine responses to stress and has implications in the treatment of anxiety and depression.
Key Biological Activities
Binding Affinity Studies
Studies utilizing radiolabeled ligand binding assays have assessed the binding affinity of 5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione to CRFRs. Results indicate that modifications at the diethylamino group can significantly influence the compound's binding potency and selectivity .
Antitumor Activity
In vitro studies have evaluated the antitumor properties of compounds related to thiazolo[4,5-d]pyrimidines. For instance:
- Study Findings : A series of derivatives were tested against 60 different human tumor cell lines, revealing some compounds with low GI50 values (log10 GI50 = -4.7), indicating strong antitumor activity .
- Mechanism of Action : The presence of nitrogen heterocycles and sulfur atoms in the structure is thought to enhance biological activity by facilitating interactions with cellular targets involved in tumor growth.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 3-Aryl-7-(N,N-diethylamino)-5-methylthiazolo[4,5-d]pyrimidin-2(3H)-ylidene | Structure | CRFR1 Antagonist | Contains aryl substitution enhancing receptor selectivity |
| 7-Methylthiazolo[4,5-d]pyrimidine-2(3H)-thione | Structure | Antimicrobial Activity | Lacks diethylamino group; broader spectrum |
| 4-Amino-3-substituted phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide | Structure | Anti-inflammatory Effects | Different substitution pattern affecting solubility |
Case Studies
Several case studies highlight the therapeutic potential of compounds within the thiazolo class:
- Study on CRFR Antagonists : A study focused on the synthesis and evaluation of novel thiazolo derivatives showed their effectiveness in reducing anxiety-like behaviors in rodent models when administered as CRFR antagonists .
- Anticancer Research : A recent investigation into thiazolo derivatives demonstrated their selective cytotoxicity against various cancer cell lines, with implications for developing targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
